Z-TRP-GLY-OH
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Overview
Description
2-(2-{[(Benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Z-TRP-GLY-OH typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid to yield the indole derivative . Industrial production methods often involve the use of protective groups like benzyloxycarbonyl to ensure the stability of intermediates during the synthesis process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-(2-{[(Benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
What sets Z-TRP-GLY-OH apart is its unique combination of functional groups, which confer specific biological activities and synthetic utility .
Properties
IUPAC Name |
2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-19(26)12-23-20(27)18(10-15-11-22-17-9-5-4-8-16(15)17)24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,22H,10,12-13H2,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMNNKBYQJXRAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318663 |
Source
|
Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17388-70-4 |
Source
|
Record name | NSC333734 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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